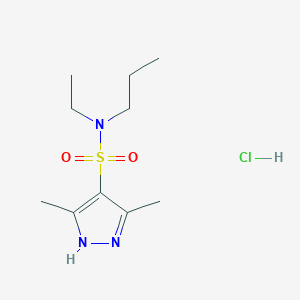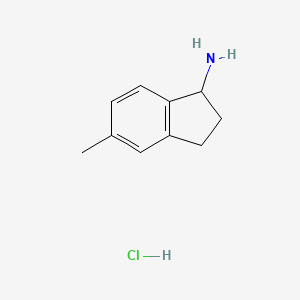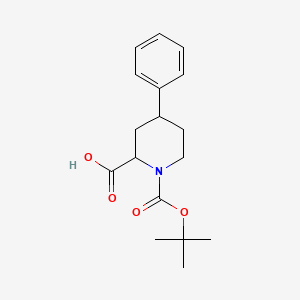
tert-Butyl-N-(3,4-Dihydroxybutan-2-yl)carbamate
Übersicht
Beschreibung
“tert-Butyl (3,4-dihydroxybutan-2-yl)carbamate” is a chemical compound. It is also known as "Carbamic Acid tert-Butyl Ester" . The compound has a molecular formula of C9H19NO4 .
Synthesis Analysis
The synthesis of tert-Butyl carbamates, which are similar to the requested compound, has been investigated in various studies. For instance, a palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides has been reported . Another study reported the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst for the chemoselective mono-N-Boc protection of various structurally diverse amines .Molecular Structure Analysis
The molecular structure of similar compounds, such as tert-Butyl carbamate, has been analyzed . The molecular weight of “tert-Butyl (3,4-dihydroxybutan-2-yl)carbamate” is 205.25 g/mol .Chemical Reactions Analysis
The chemical reactions involving tert-Butyl carbamates have been studied. For example, tert-Butyl carbamate has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Wissenschaftliche Forschungsanwendungen
Organische Synthese
In der organischen Chemie werden tert-Butylcarbamate als Zwischenprodukte bei der Synthese verschiedener Verbindungen verwendet. So wurden sie beispielsweise in der palladiumkatalysierten Synthese von N-Boc-geschützten Anilinen und in der Synthese von tetrasubstituierten Pyrrolen verwendet, die mit Ester- oder Ketongruppen funktionalisiert sind .
Forschung zu neurodegenerativen Erkrankungen
In-vitro-Studien deuten darauf hin, dass tert-Butylcarbamate als β-Sekretase- und Acetylcholinesterase-Hemmer wirken können. Diese doppelte Wirkung verhindert die Aggregation des Amyloid-beta-Peptids und die Bildung von Fibrillen aus Aβ 1-42, was in der Alzheimer-Forschung von Bedeutung ist .
Medizinische Chemie
Die Verbindung dient als wichtiges Zwischenprodukt bei der Synthese von Arzneimitteln. So ist sie beispielsweise ein wichtiges Zwischenprodukt bei der Synthese von Ceftolozan, einem neuartigen Cephalosporin-Antibiotikum .
Synthese bioaktiver Derivate
Es wurden neue, potenziell biologisch aktive Derivate synthetisiert, die sterisch gehinderte Brenzcatechin-Moleküle enthalten, die über kovalente Brücken mit verschiedenen sekundären Aminen und Pharmakophoren verbunden sind. Diese Derivate werden auf ihre biologische Aktivität und ihre potenziellen therapeutischen Anwendungen untersucht .
Wirkmechanismus
Tert-Butylcarbamate acts as a reversible inhibitor of enzymes and other molecules involved in biochemical and physiological processes. It binds to the active site of the enzyme or molecule and blocks its activity. The binding of tert-Butylcarbamate to the active site of the enzyme or molecule is reversible, meaning that it can be released from the active site and the enzyme or molecule can then resume its activity.
Biochemical and Physiological Effects
Tert-Butylcarbamate has been used to study the effects of various compounds on the activity of enzymes, hormones, and other molecules involved in biochemical and physiological processes. It has been used to study the effects of drugs on the activity of enzymes, hormones, and other molecules involved in biochemical and physiological processes. It has also been used to study the effects of environmental toxins on the activity of enzymes, hormones, and other molecules involved in biochemical and physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-Butylcarbamate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is readily available. It is also a reversible inhibitor of enzymes and other molecules involved in biochemical and physiological processes, which makes it useful for studying the effects of various compounds on the activity of these molecules. The main limitation of tert-Butylcarbamate is that it is not very soluble in water, which can make it difficult to use in some laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for tert-Butylcarbamate. It could be used in the development of new drugs, as it has been used to study the effects of drugs on the activity of enzymes, hormones, and other molecules involved in biochemical and physiological processes. It could also be used in the development of new environmental toxins, as it has been used to study the effects of environmental toxins on the activity of enzymes, hormones, and other molecules involved in biochemical and physiological processes. Additionally, tert-Butylcarbamate could be used in the development of new plastics, as it has been used to synthesize a variety of compounds, including plastics. Finally, tert-Butylcarbamate could be used in the development of new catalysts, as it has been used as a catalyst in organic synthesis.
Eigenschaften
IUPAC Name |
tert-butyl N-(3,4-dihydroxybutan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4/c1-6(7(12)5-11)10-8(13)14-9(2,3)4/h6-7,11-12H,5H2,1-4H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZNGCKFWOIZCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1824519-24-5 | |
| Record name | tert-butyl N-(3,4-dihydroxybutan-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



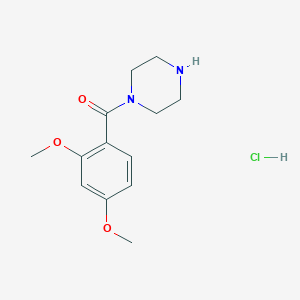
![3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1419438.png)
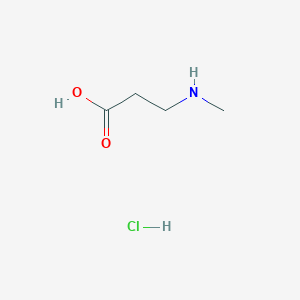
![N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]acetamide](/img/structure/B1419443.png)
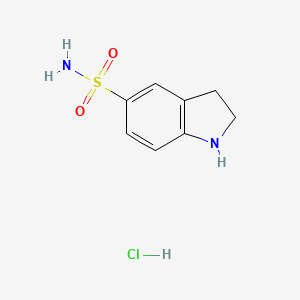
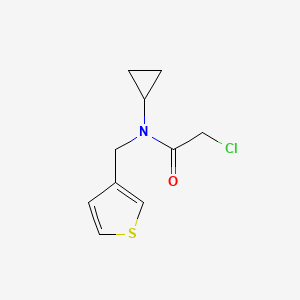
![N-[1-(naphthalen-2-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B1419449.png)
![4-[(2-Phenoxyethyl)amino]butanoic acid hydrochloride](/img/structure/B1419452.png)
![2-{[(2-Methylphenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1419454.png)

